2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Its structure includes a furan-2-yl substituent at position 6 of the pyridazine ring and a 4-methoxyphenyl group attached via a thioacetamide linker. Such structural motifs are common in medicinal chemistry, particularly in the design of kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents .
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-25-13-6-4-12(5-7-13)19-17(24)11-27-18-21-20-16-9-8-14(22-23(16)18)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAHCORGLDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors[_{{{CITATION{{{1{Synthesis and Antimicrobial Study of New Fused Thiazolo [3,2-](https://link.springer.com/article/10.1134/S1070428020010200). The furan moiety is introduced through a subsequent reaction with furan-2-carbonyl chloride[{{{CITATION{{{1{Synthesis and Antimicrobial Study of New Fused Thiazolo 3,2-{{{CITATION{{{_1{Synthesis and Antimicrobial Study of New Fused Thiazolo 3,2-.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a corresponding amine.
Substitution: : The methoxyphenyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Triazolo[4,3-b]pyridazine amine
Substitution: : Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to inhibit these proteins suggests its use in developing new anticancer drugs.
Medicine
The compound's potential as an anticancer agent is being explored, with studies indicating its effectiveness in inhibiting tumor growth. Its dual inhibitory action on c-Met and Pim-1 makes it a promising candidate for further development in cancer treatment.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its unique structure and biological activity make it a valuable asset in drug discovery and development.
Mechanism of Action
The mechanism by which 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide exerts its effects involves the inhibition of c-Met and Pim-1 proteins. These proteins play crucial roles in cell proliferation and survival, and their inhibition leads to the suppression of tumor growth. The compound binds to the active sites of these proteins, preventing their activation and subsequent signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridazine Cores
The following table highlights key structural and functional differences between the target compound and related triazolo-pyridazine derivatives:
Key Observations :
- Furan vs.
- Methoxy vs. Thiadiazole : The 4-methoxyphenyl acetamide in the target compound is less polar than the thiadiazole substituent in , which may favor blood-brain barrier penetration .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methoxy) are synthesized in higher yields (70–78%) compared to those with complex groups like thiomorpholine (72%) or trifluoromethylphenyl (64–69%) () .
Key Findings :
- The target compound’s furan and triazolo-pyridazine core may mimic adenosine A2A antagonists (), but its activity remains unverified .
- Anti-exudative activity in furan-containing triazole derivatives () suggests a possible shared mechanism, though the pyridazine core in the target compound could alter potency .
- Thiazolo-triazole derivatives () exhibit broader anti-infective activity, likely due to their sulfur-rich scaffolds, which are absent in the target compound .
Biological Activity
The compound 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex heterocyclic molecule that combines multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that warrant detailed investigation. The presence of the triazole and furan rings is particularly notable, as these structures are associated with various therapeutic effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol. Its unique arrangement of heterocycles allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1203328-89-5 |
Biological Activity Overview
Research indicates that compounds containing triazole and furan moieties exhibit significant biological activities. The specific biological activities of This compound may include:
- Antimicrobial Activity : The triazole ring is known for its ability to inhibit fungal and bacterial growth. Studies on similar compounds have shown promising results against various pathogens.
- Anticancer Activity : The structural features suggest potential interactions with cancer cell pathways, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : Compounds with similar structures have displayed anti-inflammatory properties, indicating that this compound may also contribute to reducing inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A review highlighted the efficacy of 1,2,4-triazole derivatives against resistant bacterial strains such as MRSA. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like vancomycin .
- Anticancer Research : A study on triazole derivatives indicated their potential in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells . The specific activity of the target compound remains to be elucidated through in vitro and in vivo studies.
- Anti-inflammatory Activity : Research on thioether-containing triazoles has shown promising anti-inflammatory effects in animal models, suggesting that the compound may exert similar benefits .
The proposed mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : The interaction of the triazole ring with key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Potential binding to receptors involved in inflammatory responses and cellular signaling pathways.
Future Directions
Further research is required to fully understand the biological activity of this compound. Suggested studies include:
- In Vitro Testing : Assessing the antimicrobial and anticancer properties using various cell lines.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
